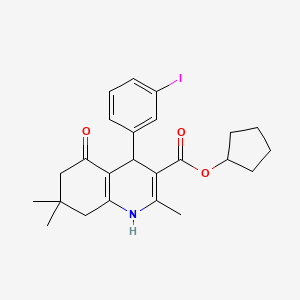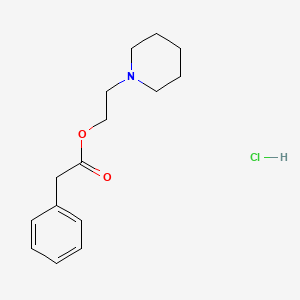![molecular formula C18H20O4 B5138411 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is a chemical compound that has been widely used in scientific research. It is commonly known as MPPB and is a selective antagonist of the serotonin 5-HT7 receptor. The compound has been used in various studies to investigate the role of the 5-HT7 receptor in different physiological and pathological processes.
作用機序
MPPB is a selective antagonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. The receptor is involved in various physiological processes, including circadian rhythm regulation, memory consolidation, and mood regulation. MPPB binds to the 5-HT7 receptor and blocks its activation by serotonin, leading to a decrease in the downstream signaling pathway.
Biochemical and Physiological Effects:
MPPB has been shown to have various biochemical and physiological effects. In studies investigating the role of the 5-HT7 receptor in circadian rhythm regulation, MPPB has been shown to disrupt the entrainment of the circadian clock to light-dark cycles. In studies investigating the role of the 5-HT7 receptor in memory consolidation, MPPB has been shown to impair long-term memory formation. In studies investigating the role of the 5-HT7 receptor in anxiety and depression, MPPB has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
MPPB has several advantages for lab experiments. It is a selective antagonist of the 5-HT7 receptor, which allows for the investigation of the specific role of this receptor in different processes. MPPB is also relatively stable and can be stored for extended periods. However, MPPB has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer to animals. Additionally, MPPB has some off-target effects, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for the investigation of MPPB. One area of research is the role of the 5-HT7 receptor in sleep disorders. MPPB has been shown to disrupt circadian rhythm regulation, and further investigation into the role of the 5-HT7 receptor in sleep disorders could lead to the development of new treatments. Another area of research is the role of the 5-HT7 receptor in neurodegenerative diseases. MPPB has been shown to have neuroprotective effects in some studies, and further investigation into this area could lead to the development of new treatments for neurodegenerative diseases.
合成法
The synthesis of MPPB involves several steps. The first step is the synthesis of 2-methoxy-4-methylphenol, which is followed by the synthesis of 3-(2-methoxy-4-methylphenoxy)propyl bromide. The final step involves the reaction of 3-(2-methoxy-4-methylphenoxy)propyl bromide with benzaldehyde to produce MPPB.
科学的研究の応用
MPPB has been used in various scientific research studies to investigate the role of the 5-HT7 receptor in different physiological and pathological processes. Some of the research areas where MPPB has been used include circadian rhythm regulation, memory consolidation, anxiety, depression, and schizophrenia.
特性
IUPAC Name |
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14-4-9-17(18(12-14)20-2)22-11-3-10-21-16-7-5-15(13-19)6-8-16/h4-9,12-13H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBTBITIKNINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5138343.png)
![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)



![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)
